molecular formula C16H14O3 B3055168 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione CAS No. 6327-79-3

1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B3055168
CAS No.: 6327-79-3
M. Wt: 254.28 g/mol
InChI Key: CWWFKNYDPAANEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpropane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyacetophenone: Shares the methoxyphenyl group but lacks the phenylpropane-1,3-dione backbone.

    Benzoylacetone: Contains the phenylpropane-1,3-dione structure but lacks the methoxy group.

Uniqueness

1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione is unique due to the combination of the methoxyphenyl group and the phenylpropane-1,3-dione backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6327-79-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C16H14O3/c1-19-14-9-7-13(8-10-14)16(18)11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

CWWFKNYDPAANEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2

6327-79-3

Origin of Product

United States

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